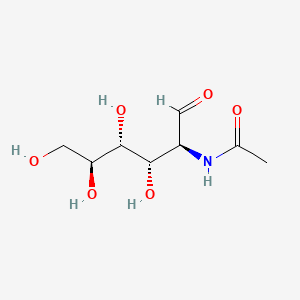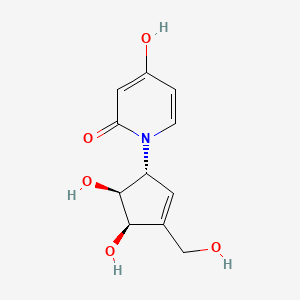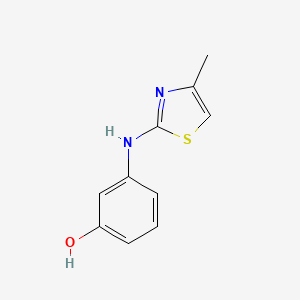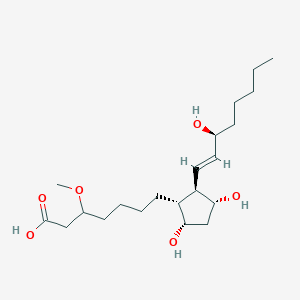
2-乙酰氨基-2-脱氧-L-葡萄糖
描述
2-Acetamido-2-deoxy-L-glucose, also known as N-acetylglucosamine, is a derivative of glucose where an acetyl group replaces one of the hydroxyl groups. This compound is a monosaccharide and an essential building block in the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. It plays a crucial role in various biological processes, including cellular communication, structural integrity of tissues, and immune response.
科学研究应用
2-Acetamido-2-deoxy-L-glucose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of cellular processes and glycosylation pathways.
Medicine: Investigated for its potential in treating osteoarthritis and other joint disorders.
Industry: Used in the production of dietary supplements and cosmetics.
生化分析
Biochemical Properties
2-Acetamido-2-deoxy-L-glucose is involved in the formation of glycosaminoglycans, proteins, and lipids in cells . It interacts with various enzymes and proteins, influencing their function and activity. For example, it is a substrate for the enzyme N-acetylglucosaminyltransferase, which adds N-acetylglucosamine to proteins during the process of glycosylation .
Cellular Effects
In cellular processes, 2-Acetamido-2-deoxy-L-glucose has been shown to affect the incorporation of other molecules into cellular glycoconjugates . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Acetamido-2-deoxy-L-glucose exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can inhibit the enzyme phosphoglucose isomerase, which is involved in the glycolysis pathway .
Temporal Effects in Laboratory Settings
Over time, 2-Acetamido-2-deoxy-L-glucose can affect the stability and degradation of cellular components. It can also have long-term effects on cellular function, as observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Acetamido-2-deoxy-L-glucose can vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
2-Acetamido-2-deoxy-L-glucose is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Acetamido-2-deoxy-L-glucose is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Acetamido-2-deoxy-L-glucose can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
2-Acetamido-2-deoxy-L-glucose can be synthesized through several methods. One common method involves the acetylation of glucosamine. For instance, glucosamine hydrochloride can be reacted with acetic anhydride in the presence of a base to yield 2-acetamido-2-deoxy-L-glucose . Another method involves the use of acetyl chloride and glucosamine in a solvent like chloroform, followed by purification steps .
Industrial Production Methods
Industrial production of 2-acetamido-2-deoxy-L-glucose typically involves the extraction of chitin from crustacean shells, followed by deacetylation to produce chitosan. Chitosan is then hydrolyzed to yield glucosamine, which is subsequently acetylated to form 2-acetamido-2-deoxy-L-glucose .
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-L-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: Reduction can yield glucosamine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like 2-chloro-1,3-dimethylimidazolinium chloride can be used for substitution reactions.
Major Products
Oxidation: Glucosaminic acid.
Reduction: Glucosamine.
Substitution: Various substituted glucosamine derivatives.
作用机制
The mechanism of action of 2-acetamido-2-deoxy-L-glucose involves its incorporation into glycoproteins and glycosaminoglycans. It participates in the formation of proteoglycans, which are essential for the structural integrity of connective tissues. The compound also influences cellular signaling pathways by modifying glycoproteins on the cell surface .
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: An enantiomer with similar properties but different spatial configuration.
N-Acetylgalactosamine: Similar structure but differs in the position of the hydroxyl group.
Glucosamine: Lacks the acetyl group present in 2-acetamido-2-deoxy-L-glucose.
Uniqueness
2-Acetamido-2-deoxy-L-glucose is unique due to its specific role in glycosylation processes and its ability to form stable glycosidic bonds. Its acetyl group provides additional stability and functionality compared to its non-acetylated counterparts .
属性
IUPAC Name |
N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-KVPKETBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856111, DTXSID301046034 | |
| Record name | 2-Acetamido-2-deoxy-L-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134451-94-8 | |
| Record name | 2-Acetamido-2-deoxy-L-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)



![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

